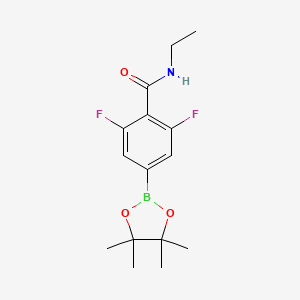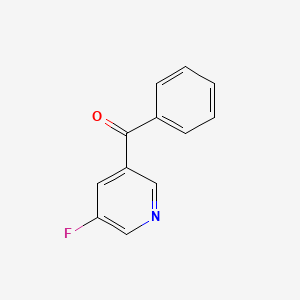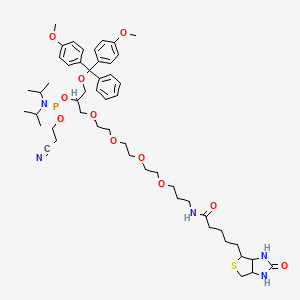
Biotin-teg cep
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-TEG CE-Phosphoramidite is a compound used in the modification of oligonucleotides. It incorporates a biotin label with a triethylene glycol spacer, which can be added internally or at the 5’ end of an oligonucleotide. This compound is commonly used in detection systems in conjunction with streptavidin, a protein that binds strongly to biotin .
Vorbereitungsmethoden
Biotin-TEG CE-Phosphoramidite is synthesized through a series of chemical reactions. The synthetic route involves the protection of one hydroxyl group with a dimethoxytrityl (DMTr) group and the conversion of the other hydroxyl group into a phosphoramidite. The coupling time for the synthesis is typically 12-15 minutes, and most deprotection conditions are applicable. For optimal yield, oligonucleotides are prepared with the DMTr group on, which is removed after cleavage and deprotection .
Analyse Chemischer Reaktionen
Biotin-TEG CE-Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The compound can be used to add biotin to the 3’ or 5’ end of an oligonucleotide through substitution reactions.
Cleavage Reactions: The 1,2-diol configuration allows cleavage of the biotin TEG during deprotection.
Common reagents used in these reactions include dimethoxytrityl chloride (DMTr-Cl) for protection and phosphoramidite reagents for coupling. The major products formed from these reactions are biotin-labeled oligonucleotides.
Wissenschaftliche Forschungsanwendungen
Biotin-TEG CE-Phosphoramidite has a wide range of applications in scientific research, including:
Detection of Proteins: It is used in nonradioactive immunoassays and cytochemical staining.
Cell Separation: The compound aids in the separation of cells by binding to streptavidin-coated surfaces.
Isolation of Nucleic Acids: It is used to isolate specific DNA/RNA sequences by hybridization.
Probing Conformational Changes: The compound is used to probe conformational changes in ion channels
Wirkmechanismus
The mechanism of action of Biotin-TEG CE-Phosphoramidite involves the strong binding of biotin to streptavidin. The triethylene glycol spacer minimizes steric hindrance, facilitating the capture of biotin-labeled oligonucleotides onto streptavidin-coated surfaces. This binding is highly specific and strong, making it useful for various detection and isolation applications .
Vergleich Mit ähnlichen Verbindungen
Biotin-TEG CE-Phosphoramidite is unique due to its triethylene glycol spacer, which minimizes steric hindrance and enhances binding efficiency. Similar compounds include:
DesthioBiotin-TEG: Similar to Biotin-TEG but without the thiol group.
Biotin Azide: This biotin carries modifications of reactive azide groups and is used in click chemistry for specific labeling applications.
Biotin-TEG CE-Phosphoramidite stands out due to its versatility in labeling oligonucleotides at multiple positions and its strong binding affinity to streptavidin.
Eigenschaften
Molekularformel |
C52H76N5O11PS |
|---|---|
Molekulargewicht |
1010.2 g/mol |
IUPAC-Name |
N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C52H76N5O11PS/c1-39(2)57(40(3)4)69(67-29-12-26-53)68-46(37-66-52(41-14-8-7-9-15-41,42-18-22-44(60-5)23-19-42)43-20-24-45(61-6)25-21-43)36-65-35-34-64-33-32-63-31-30-62-28-13-27-54-49(58)17-11-10-16-48-50-47(38-70-48)55-51(59)56-50/h7-9,14-15,18-25,39-40,46-48,50H,10-13,16-17,27-38H2,1-6H3,(H,54,58)(H2,55,56,59) |
InChI-Schlüssel |
JHOFQGWLXUQCDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



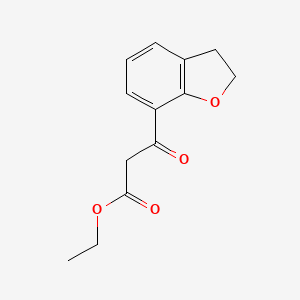

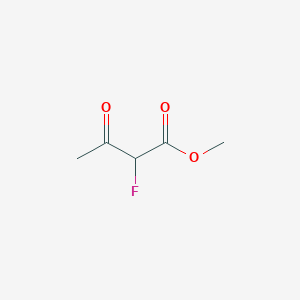



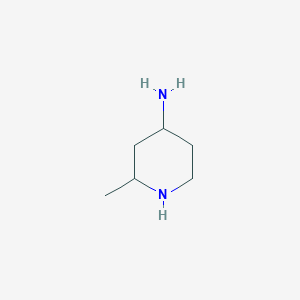
![6-[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12081865.png)
![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)
